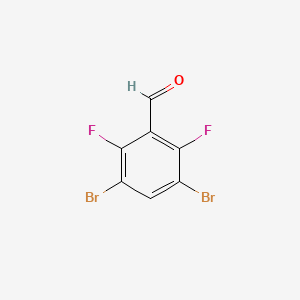

![molecular formula C6H13NO2 B1484839 trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol CAS No. 2091405-52-4](/img/structure/B1484839.png)

trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol

Overview

Description

Trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol, also known as trans-2-amino-1-cyclobutanol, is an organic compound that has been used in a variety of scientific and industrial applications. This compound is of particular interest due to its unique properties, which include solubility in a variety of solvents, high stability, and low toxicity. The chemical structure of trans-2-amino-1-cyclobutanol consists of a cyclic four-membered ring with two nitrogen atoms, one oxygen atom, and one hydroxyethyl group. In

Scientific Research Applications

Synthesis and Structural Study of Derivatives : Derivatives of 2-aminocyclobutane-1-carboxylic acid have been synthesized through enantiodivergent synthetic sequences. These derivatives exhibit high rigidity and strong intramolecular hydrogen bonds, contributing to unique structural properties that are valuable in the development of beta-peptides (Izquierdo et al., 2005).

Stable β-Aminoacid Surrogate : A method to incorporate unstable C2-substituted cis-cyclobutane β-aminoacids into peptides using a 1-amino-2-(hydroxymethyl)cyclobutane derivative as a stable β-aminoacid surrogate has been developed. This approach was demonstrated in the synthesis of a rhodopeptin analogue (Roy, Faure, & Aitken, 2006).

Synthesis of Cyclobutyl-Uracil, Thymine, and Cytosine : Researchers synthesized 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, thymine, and cytosine, highlighting the potential of cyclobutane derivatives in nucleoside analogue development (Frieden et al., 1998).

Development of Biomedical Applications : A range of cyclobutane-containing scaffolds has been synthesized for potential use as surfactants, gelators for hydroxylic solvents, or metal cation ligands in various fields, including biomedical applications (Illa et al., 2019).

Tri-functionalized Cyclobutane Scaffolds : The synthesis of tri-functionalized cyclobutane scaffolds bearing an acid, an amine, and a third functional group has been achieved. These scaffolds have potential applications in medicinal chemistry and drug design (Chang et al., 2019).

Synthesis of Cyclobutane Amino Acids : Novel cyclobutane amino acids were synthesized as achiral conformationally restricted analogues of threonine. These compounds have distinct pKa values and almost planar cyclobutane rings, suggesting their utility in peptide chemistry (Feskov et al., 2017).

Helical Conformation in Cyclobutane β-Amino Acid Oligomers : A study on the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid showed a marked preference for folding into a 12-helical conformation, suggesting applications in the design of structured peptides (Fernandes et al., 2010).

Conformational Effects in γ-Peptide Templates : A study revealed that short oligomers of cis-2-(aminomethyl)cyclobutane carboxylic acid form low-energy conformers and organize into supramolecular assemblies, leading to organogel formation. This insight into inter- and intramolecular H-bonded conformer topologies provides a basis for new material designs (Awada et al., 2017).

Biochemical Analysis

Biochemical Properties

Trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites of enzymes or interacting with protein receptors. These interactions can lead to changes in the activity of the enzymes or proteins, thereby influencing biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of these biomolecules. These interactions can result in changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name |

(1R,2R)-2-(2-hydroxyethylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-4-3-7-5-1-2-6(5)9/h5-9H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWSAVMLTBHEKK-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

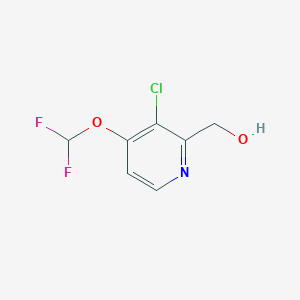

![trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484757.png)

![1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484770.png)